molecular formula C10H13N5S B2666641 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine CAS No. 1281001-92-0

4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine

Número de catálogo B2666641
Número CAS: 1281001-92-0
Peso molecular: 235.31
Clave InChI: WKOYDSQUJDELEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine” belongs to the class of organic compounds known as pyrazolopyrimidines . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .


Synthesis Analysis

The synthesis of this compound involves the formation of pyrazol-3-one substrates . The yield of the synthesis process is around 62% . The NMR data provides further insights into the structure of the compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine core. This structure is an isostere of purines, making it a versatile drug-like fragment . The compound also bears a phenyl group at N-1 and p-C6H4 at C-6 .


Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activity against TRKA . It has shown acceptable activity with an IC50 value of 56 nM . It also inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Aplicaciones Científicas De Investigación

Anti-Inflammatory and Ulcerogenicity Studies

4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine derivatives have been explored for their anti-inflammatory properties. A study by El-Tombary (2013) synthesized various pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showing significant anti-inflammatory activity in animal models. Notably, some compounds demonstrated activity comparable to the reference drug indomethacin with minimal ulcerogenic effects, suggesting potential therapeutic applications (El-Tombary, 2013).

mTOR Kinase Inhibitors in Cancer Therapy

Compounds with pyrazolo[3,4-d]pyrimidin cores, similar to this compound, have shown promise as inhibitors of the mammalian target of rapamycin (mTOR), a key regulator in cell growth and metabolism. A study by Nowak et al. (2009) identified such compounds as potential cancer therapeutics due to their ability to selectively inhibit mTOR signaling pathways (Nowak et al., 2009).

PDE9A Inhibition for Cognitive Disorders

Another application of pyrazolo[3,4-d]pyrimidin derivatives, such as this compound, is in the development of PDE9A inhibitors. Verhoest et al. (2012) reported on PF-04447943, a novel PDE9A inhibitor that has advanced into clinical trials for the treatment of cognitive disorders. This compound exhibits procognitive activity in rodent models and is being explored as a pharmacological tool in diseases associated with cognitive impairment (Verhoest et al., 2012).

Antimicrobial Applications

El-sayed et al. (2017) explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to this compound. Their study synthesized a range of these compounds, demonstrating moderate to outstanding activity against various bacterial and fungal strains. This indicates a potential for developing new antimicrobial agents (El-sayed et al., 2017).

Antitumor Activity

Kandeel et al. (2012) synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their antitumor activity on different cell lines. Some derivatives exhibited potent antitumor activity, highlighting the potential of pyrazolo[3,4-d]pyrimidin derivatives in cancer therapy (Kandeel et al., 2012).

Mecanismo De Acción

The mechanism of action of this compound is related to its ability to inhibit TRKA . TRKA is a member of the receptor tyrosine kinase (RTK) family, which is associated with the proliferation and differentiation of cells . Continuous activation and overexpression of TRKA can lead to cancer .

Direcciones Futuras

The compound has shown promising results in in vitro and in vivo cancer models . Therefore,

Propiedades

IUPAC Name

4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-14-9-8(6-13-14)10(12-7-11-9)15-2-4-16-5-3-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOYDSQUJDELEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.